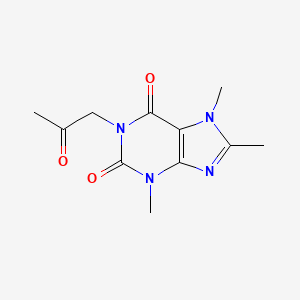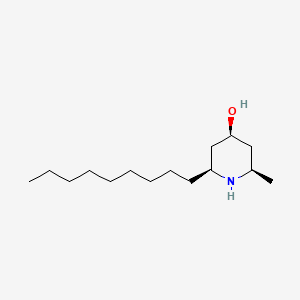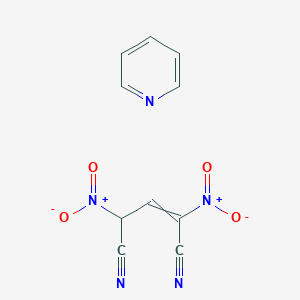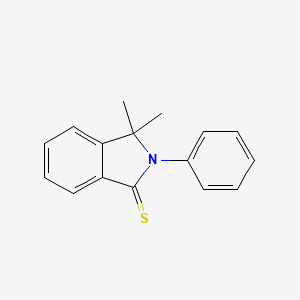
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine is a synthetic derivative of caffeine, characterized by the presence of a styryl group substituted with dimethoxy and methyl groups. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine typically involves the following steps:
Starting Materials: The synthesis begins with caffeine and 2,4-dimethoxy-3-methylbenzaldehyde.
Reaction: A Wittig reaction is employed to form the styryl group. This involves the reaction of the benzaldehyde with a phosphonium ylide derived from triphenylphosphine and an appropriate alkyl halide.
Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to ethyl-substituted caffeine derivatives.
Substitution: Formation of various substituted caffeine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the effects of styryl substitution on caffeine’s chemical properties.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and cancer treatment.
Mécanisme D'action
The mechanism of action of (E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with adenosine receptors, similar to caffeine, but with altered binding affinity due to the styryl substitution.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Styrylcaffeine: A simpler derivative without the dimethoxy and methyl substitutions.
8-(2,4-Dimethoxystyryl)caffeine: Lacks the methyl group on the styryl moiety.
8-(3-Methylstyryl)caffeine: Lacks the dimethoxy groups on the styryl moiety.
Uniqueness
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine is unique due to the combined presence of dimethoxy and methyl groups on the styryl moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
155271-25-3 |
|---|---|
Formule moléculaire |
C19H22N4O4 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
8-[(E)-2-(2,4-dimethoxy-3-methylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H22N4O4/c1-11-13(26-5)9-7-12(16(11)27-6)8-10-14-20-17-15(21(14)2)18(24)23(4)19(25)22(17)3/h7-10H,1-6H3/b10-8+ |
Clé InChI |
ROUAPUNGPKQONG-CSKARUKUSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1OC)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)OC |
SMILES canonique |
CC1=C(C=CC(=C1OC)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)






![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)
